molecular formula C21H13F2N3O B11023220 N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11023220
M. Wt: 361.3 g/mol
InChI Key: IHECHUNKORJULE-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached using a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the difluorophenyl ring, using reagents like sodium hydride or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), halogenating agents (e.g., N-bromosuccinimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling cascade involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluorophenyl group and the pyridine ring differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and distinct pharmacokinetic properties.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C21H13F2N3O

Molecular Weight

361.3 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13F2N3O/c22-15-7-5-8-16(23)20(15)26-21(27)14-12-19(18-10-3-4-11-24-18)25-17-9-2-1-6-13(14)17/h1-12H,(H,26,27)

InChI Key

IHECHUNKORJULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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